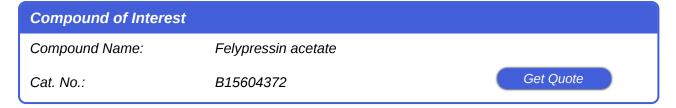


Felypressin Acetate: A Technical Guide for Researchers

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Felypressin Acetate: Core Chemical and Physical Properties

Felypressin acetate is a synthetic analogue of the hormone vasopressin, utilized primarily for its vasoconstrictive properties. It is a non-catecholamine vasoconstrictor, distinguishing it from agents like epinephrine.

Identifier	Value	Reference
CAS Number	914453-97-7	[1]
Molecular Formula	C46H65N13O11S2 · xC2H4O2	[1]
Molecular Weight	1040.22 g/mol (for felypressin)	[1]

Note: The CAS number for the free base, felypressin, is 56-59-7.

Mechanism of Action and Signaling Pathway

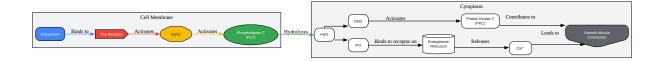
Felypressin exerts its physiological effects primarily through its agonistic activity on the vasopressin V1a receptor (AVPR1A), a G protein-coupled receptor (GPCR).[2][3][4] The V1a receptor is predominantly expressed on vascular smooth muscle cells.[4][5]

The binding of felypressin to the V1a receptor initiates a conformational change, leading to the activation of a heterotrimeric G protein, specifically Gg/11.[4] This activation triggers the



following intracellular signaling cascade:

- Phospholipase C (PLC) Activation: The activated α-subunit of the G protein stimulates PLC.
- PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]
- Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum,
 leading to the release of stored calcium (Ca2+) into the cytoplasm.[4]
- Smooth Muscle Contraction: The rise in intracellular Ca2+ concentration, along with the
 activation of protein kinase C (PKC) by DAG, ultimately results in the contraction of vascular
 smooth muscle cells.[4] This contraction leads to vasoconstriction, particularly in capillaries,
 small arterioles, and venules.[2][3]



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Felypressin V1a Receptor Signaling Pathway

Comparative In Vitro Potency

Data for Lysine Vasopressin (LVP) is often used as a surrogate for felypressin due to their high structural and functional similarity. The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of Arginine Vasopressin (AVP), the endogenous ligand, and LVP on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.



Compound	Receptor	Assay Type	Potency Metric	Value (nM)	Reference
Arginine Vasopressin (AVP)	hV1a	Radioligand Binding	Ki	1.8	[5]
Lysine Vasopressin (LVP)	hV1a	Radioligand Binding	Ki	3.5	[5]
Arginine Vasopressin (AVP)	hV1a	Calcium Mobilization	EC50	0.47	[5]
Lysine Vasopressin (LVP)	hV1a	Calcium Mobilization	EC50	0.93	[5]

This data indicates that while both peptides are potent agonists at the V1a receptor, AVP exhibits a slightly higher binding affinity and functional potency in vitro compared to LVP.[5]

Experimental Protocols

In Vitro Vasoconstriction Assessment in Isolated Arterial Rings

This protocol describes a method for assessing felypressin-induced vasoconstriction in isolated arterial rings using a wire myograph.

Materials:

- Felypressin stock solution
- Krebs-Henseleit buffer
- Phenylephrine or Potassium Chloride (KCl) for viability testing
- Wire myograph system



- Dissection microscope
- Surgical instruments (forceps, scissors)

Procedure:

- Tissue Preparation: Euthanize the experimental animal (e.g., rat) and dissect the desired artery (e.g., mesenteric, thoracic aorta). Immediately place the artery in cold Krebs-Henseleit buffer.
- Mounting: Under a dissection microscope, carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings. Mount the rings on the wire myograph.
- Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.
- Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) or a standard concentration of phenylephrine to ensure tissue viability. Wash out the contracting agent and allow the rings to return to baseline.
- Concentration-Response Curve: Add felypressin in a cumulative manner, increasing the concentration in the chamber in logarithmic steps (e.g., 10⁻¹² M to 10⁻⁶ M). Record the isometric tension after each addition until a maximal response is achieved.

In Vivo Cardiovascular Effects in Rats

This protocol outlines the assessment of the cardiovascular effects of felypressin in anesthetized rats.

Materials:

- Felypressin solution for injection
- Saline (control)
- Anesthetic agent (e.g., ketamine)
- Catheters for intravenous injection and arterial pressure measurement

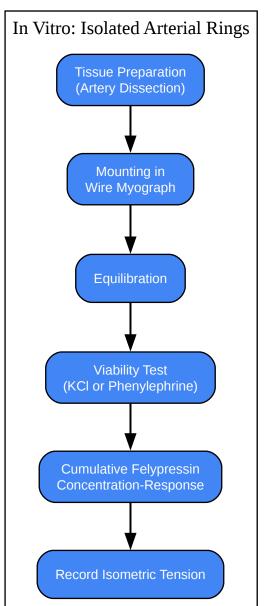


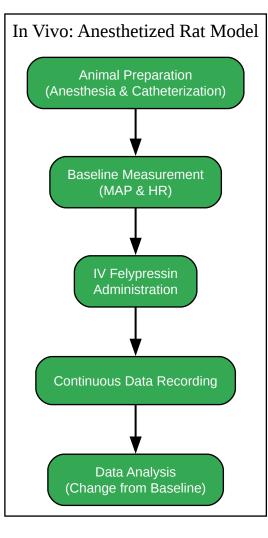
Blood pressure transducer and recording system

Procedure:

- Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a femoral artery (for blood pressure and heart rate measurement).
- Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).
- Drug Administration: Administer a bolus intravenous injection of felypressin at the desired dose (e.g., 240 ng/kg).[6] A control group should receive an equivalent volume of saline.
- Data Recording: Continuously record MAP and HR before, during, and after the injection until the parameters return to baseline.
- Data Analysis: Calculate the change in MAP and HR from the baseline values. Compare the responses between the felypressin and control groups.







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General Experimental Workflow for Vasoconstriction Studies

Applications in Research and Drug Development

Felypressin is frequently used as a vasoconstrictor in local anesthetic solutions, particularly in dentistry.[7] Its distinct mechanism of action, not involving adrenergic receptors, makes it an alternative to epinephrine, especially in patients with certain cardiovascular conditions.[7] Research applications include:



- Comparative studies of vasoconstrictor potency and cardiovascular side effects against other agents like epinephrine.[8]
- Investigation of local hemodynamics and drug localization in tissues.
- Studies on the V1a receptor and its downstream signaling pathways.

Its use is contraindicated in pregnant subjects due to its oxytocic properties.

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